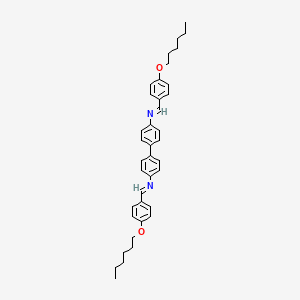

NN'-Bis(4-hexyloxybenzylidene)benzidine

Description

N,N'-Bis(4-hexyloxybenzylidene)benzidine is a Schiff base compound derived from benzidine, featuring two 4-hexyloxybenzylidene substituents. Schiff bases of benzidine are characterized by their conjugated aromatic systems, which confer optical and electronic functionalities, making them relevant in fluorescence sensing, polymer science, and corrosion inhibition .

The hexyloxy groups in N,N'-Bis(4-hexyloxybenzylidene)benzidine likely enhance solubility in non-polar solvents and influence intermolecular interactions compared to hydroxyl or trifluoromethyl substituents in related compounds.

Properties

Molecular Formula |

C38H44N2O2 |

|---|---|

Molecular Weight |

560.8 g/mol |

IUPAC Name |

1-(4-hexoxyphenyl)-N-[4-[4-[(4-hexoxyphenyl)methylideneamino]phenyl]phenyl]methanimine |

InChI |

InChI=1S/C38H44N2O2/c1-3-5-7-9-27-41-37-23-11-31(12-24-37)29-39-35-19-15-33(16-20-35)34-17-21-36(22-18-34)40-30-32-13-25-38(26-14-32)42-28-10-8-6-4-2/h11-26,29-30H,3-10,27-28H2,1-2H3 |

InChI Key |

XSEBGDPSYJLBQV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCCCCCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of NN’-Bis(4-hexyloxybenzylidene)benzidine typically involves the reaction of benzidine with 4-hexyloxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

NN’-Bis(4-hexyloxybenzylidene)benzidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone-related derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.

Substitution: Substitution reactions can occur at the benzidine core or the hexyloxybenzylidene groups, depending on the reagents and conditions used .

Scientific Research Applications

NN’-Bis(4-hexyloxybenzylidene)benzidine has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of NN’-Bis(4-hexyloxybenzylidene)benzidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo various chemical transformations within biological systems, leading to the formation of active metabolites. These metabolites can then interact with molecular pathways, potentially leading to therapeutic effects or other biological activities .

Comparison with Similar Compounds

N,N'-Bis(2-hydroxybenzylidene)benzidine

Key Properties :

- Synthesis : Prepared via condensation of benzidine with 2-hydroxybenzaldehyde in benzene, yielding a yellow crystalline solid (75% yield, m.p. 210–212°C) .

- Optical Properties :

- Theoretical Studies : DFT calculations (B3LYP/6-311G(d,p)) confirm alignment between experimental and theoretical IR and NMR spectra, validating its planar geometry .

Comparison :

The 4-hexyloxy variant is expected to show red-shifted fluorescence due to the electron-donating hexyloxy groups, enhancing conjugation. However, its Stokes shift may be smaller than the 2-hydroxy analog due to reduced polarity.

Fluorinated Benzidine Derivatives (e.g., 2,2'-Bis(trifluoromethyl)benzidine)

Key Properties :

- Applications : Used in high-performance polyimides (PIs) for electronics and optics due to thermal stability (Tg up to 373°C) and low water absorption .

- Structural Impact : The trifluoromethyl (-CF₃) groups introduce chain rigidity and reduce charge transfer complex (CTC) formation, enabling colorless polyimides .

- Market Trends : Growing demand in electronics and coatings, driven by thermal/chemical resistance .

Comparison :

N,N'-Bis(4-hexyloxybenzylidene)benzidine’s hexyloxy groups may improve solubility in organic solvents but reduce thermal stability compared to fluorinated analogs. Its optical properties could be tailored for applications requiring flexible, rather than rigid, molecular architectures.

Benzidine-Based Corrosion Inhibitors

Key Properties :

- Example : 3,3′-dimethoxy benzidine coumarin derivatives (e.g., DODB) achieve 94.98% corrosion inhibition efficiency for mild steel in HCl via adsorption and electron donation .

- Mechanism : Heteroatoms (N, S) and conjugated systems enable strong interactions with metal surfaces.

Comparison :

The hexyloxy variant’s long alkyl chains may enhance hydrophobic protection but reduce electron-donating capacity compared to methoxy or thiazole-containing derivatives.

Data Tables

Table 1: Optical Properties of Benzidine Derivatives

*Predicted based on substituent effects.

Table 2: Thermal and Material Properties

Research Findings and Implications

- Fluorescence : The hexyloxy variant’s extended conjugation may improve quantum yield but require solvent optimization (e.g., toluene or chloroform) for maximum emission .

- Thermal Stability : Likely lower than fluorinated analogs but higher than hydroxy derivatives due to alkyl chain flexibility .

- Toxicity: Benzidine derivatives are carcinogenic, but substituents like hexyloxy or trifluoromethyl may mitigate reactivity by reducing planarity and electron donation .

Biological Activity

NN'-Bis(4-hexyloxybenzylidene)benzidine is a compound derived from benzidine, known for its application in dye production and potential biological activities. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Chemical Formula : C28H34N2O2

- Molecular Weight : 434.58 g/mol

- Structure : The compound features a benzidine backbone with two hexyloxy groups attached to the benzylidene moieties, which influences its solubility and reactivity.

Biological Activity Overview

The biological activity of this compound has not been extensively studied compared to its parent compound, benzidine. However, insights can be drawn from studies on benzidine and related compounds.

1. Carcinogenicity

Benzidine and its derivatives are known carcinogens. Epidemiological studies have linked benzidine exposure to increased risks of bladder cancer, as well as other cancers in animal models. For instance:

- Benzidine has been shown to cause bladder tumors in dogs and liver tumors in mice when administered over prolonged periods .

- A study indicated that oral exposure to benzidine resulted in significant tumor formation in various organs across different animal species .

2. Mutagenicity

Benzidine is recognized for its mutagenic properties:

- It has been demonstrated to cause mutations in bacteria and other organisms, indicating potential genetic damage mechanisms .

- The presence of electrophilic metabolites that can bind to DNA suggests that NN'-Bis(4-hexyloxybenzylidene) could exhibit similar mutagenic effects due to structural similarities with benzidine .

Research Findings

Recent studies have focused on the biological implications of benzidine derivatives, including this compound.

Case Studies

- Toxicological Studies : A series of toxicological assessments have been conducted on benzidine derivatives, revealing dose-dependent effects on cell viability and proliferation in cultured cells.

- Animal Studies : Long-term exposure studies in rodents have shown that compounds structurally related to NN'-Bis(4-hexyloxybenzylidene) can lead to significant adverse health effects, including organ-specific tumors and metabolic disruptions.

Data Tables

| Study Type | Organism | Exposure Duration | Observed Effects |

|---|---|---|---|

| Carcinogenicity | Dogs | 5 years | Bladder tumors |

| Mutagenicity | Bacteria | Varies | Induced mutations |

| Toxicology | Mice | 33 months | Liver cell alterations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.